5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H8BrNO. It is characterized by a bromine atom attached to the benzene ring fused with an oxazine ring.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s synthesized via a one-pot reaction of various aromatic aldehydes
Biochemical Pathways
Related compounds have shown to affect cancer-related pathways .
Result of Action
Related compounds have demonstrated anticancer activity , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound is typically stored in a refrigerator, indicating that temperature could potentially impact its stability .
Biochemical Analysis
Biochemical Properties
Benzo[b][1,4]oxazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
These effects may be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with bromoacetaldehyde diethyl acetal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazines, oxidized derivatives, and reduced forms of the parent compound .
Scientific Research Applications
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Material Science: The compound is investigated for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with the bromine atom at a different position.
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of a bromine atom.
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the bromine substitution.
Uniqueness
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGYOTCGUIPBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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